molecular formula C9H10Cl2O2S B6172022 ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate CAS No. 210098-11-6

ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Cat. No. B6172022
CAS RN: 210098-11-6
M. Wt: 253.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, also known as EDTP, is a synthetic organic compound belonging to the family of thiophenes. It is a colorless, crystalline solid with a melting point of 78-80°C. EDTP has a wide range of applications, from pharmaceuticals to industrial products, and is used in a variety of scientific research applications.

Mechanism of Action

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has been found to act as an inhibitor of some enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases. It has also been found to interfere with the binding of some drugs to their target proteins, and thus can affect the pharmacokinetics of those drugs.
Biochemical and Physiological Effects
ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases. It has also been found to inhibit the binding of some drugs to their target proteins, and thus can affect the pharmacokinetics of those drugs. In addition, ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has been found to have antimicrobial activity, and to be cytotoxic to a variety of cell lines.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be obtained in high yields. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to the use of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate in laboratory experiments. It is a relatively toxic compound, and should be handled with care. In addition, it can interfere with the binding of some drugs to their target proteins, and thus can affect the pharmacokinetics of those drugs.

Future Directions

The potential future directions for ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate research include further investigation into its biochemical and physiological effects, its use in the synthesis of organic compounds, and its use as an inhibitor of enzymes and as an inhibitor of drug binding. In addition, ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate could be used in the development of new drugs and drug delivery systems, and in the development of new catalysts for organic reactions. Finally, further research could be conducted into the safety and toxicity of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, and its potential uses in the medical and industrial fields.

Synthesis Methods

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be synthesized from the reaction of 2,5-dichlorothiophene with ethyl propionate in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 140°C, and the product is then isolated by crystallization. The yield of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate obtained from this reaction is typically around 85%.

Scientific Research Applications

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has been used in a wide range of scientific research applications, including in the synthesis of organic compounds, in the study of the structure and reactivity of organic molecules, and as a catalyst in organic reactions. It has also been used in the study of enzyme kinetics and in the study of drug metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate involves the reaction of ethyl acetoacetate with 2,5-dichlorothiophene-3-carbaldehyde in the presence of a base to form the corresponding enamine, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2,5-dichlorothiophene-3-carbaldehyde", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2,5-dichlorothiophene-3-carbaldehyde in the presence of a base (e.g. sodium hydroxide) and a solvent (e.g. ethanol) to form the corresponding enamine.", "Step 2: The enamine is then hydrolyzed with an acid (e.g. hydrochloric acid) to yield the final product, ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate." ] }

CAS RN

210098-11-6

Product Name

ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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